molecular formula C10H8BrN B012639 6-(Bromomethyl)quinoline CAS No. 101279-39-4

6-(Bromomethyl)quinoline

Cat. No. B012639
M. Wt: 222.08 g/mol
InChI Key: ZPTNKPYDDZEAPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(Bromomethyl)quinoline derivatives often involves palladium-catalyzed C-N and C-C coupling reactions. For example, triarylamines containing a 6H-indolo[2,3-b]quinoxaline core, closely related to 6-(Bromomethyl)quinoline, have been synthesized through such reactions (Thomas & Tyagi, 2010). Another method involves visible-light-induced radical bromination, leading to the synthesis of related compounds with good yield (Li, 2015).

Molecular Structure Analysis

The molecular structure of 6-(Bromomethyl)quinoline derivatives is often explored using various spectroscopic and analytical methods. X-ray diffraction and nuclear magnetic resonance (NMR) studies provide insights into the crystal structure and molecular conformation, which is crucial for understanding the compound's reactivity and properties (Kant et al., 2010).

Chemical Reactions and Properties

These compounds exhibit a variety of chemical reactions, including interactions with DNA, demonstrating the potential for diverse applications in chemistry and biochemistry. Their reactivity can lead to the formation of new compounds with biological activities or material properties (Wang et al., 2012).

Physical Properties Analysis

The physical properties of 6-(Bromomethyl)quinoline derivatives, such as their optical absorption, emission spectra, and thermal stability, can be characterized through spectroscopic studies. These properties are influenced by the molecular structure and the nature of substituents on the quinoline ring, affecting their application potential in material science and organic electronics (Thomas & Tyagi, 2010).

Chemical Properties Analysis

The chemical properties, including the reactivity towards various substrates and the formation of coordination complexes with metals, underscore the versatility of 6-(Bromomethyl)quinoline derivatives. These properties enable their use in synthesizing complex organic molecules and materials with specific functions (Son, Pudenz, & Hoefelmeyer, 2010).

Scientific Research Applications

  • Anticancer Properties : 6Bromo-5nitroquinoline shows significant antiproliferative and apoptotic activities against cancer cells, indicating its potential as a new anticancer drug (Kul Köprülü et al., 2018).

  • Synthesis of Biologically Active Compounds : The synthesis and bromination of 2-Methallylthio-3-(hydroxyiminomethyl)quinoline lead to the formation of 1-bromomethyl-4-((hydroxyimino)methyl)-1-quinoline, a compound with promising applications in organic synthesis and drug design (Sabo et al., 2021).

  • Improved Synthetic Yields : A study on the synthesis of 2-bromomethyl substituted ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate reported a 46% improvement in yield, achieving a 76% yield, which highlights advancements in the synthesis techniques for these compounds (Li Yan, 2014).

  • Antibacterial and Antifungal Activity : 2,3-bis(bromomethyl)quinoxaline derivatives exhibit antibacterial activity against Gram-positive bacteria and a wide antifungal activity spectrum (Ishikawa et al., 2012).

  • Potential in Technology Applications : Quinoline derivatives synthesized show promising nonlinear optical properties, suggesting their potential use in technology-related applications, such as in optoelectronics (Khalid et al., 2019).

  • Green Synthesis Approaches : Recent advances in the synthesis of quinolines, including methods using microwave, clay, and UV radiation, indicate a movement towards greener and more sustainable production of these compounds for medicinal and industrial applications (Prajapati et al., 2014).

Safety And Hazards

While specific safety and hazard information for 6-(Bromomethyl)quinoline is not readily available in the search results, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds8.


Future Directions

The future directions for 6-(Bromomethyl)quinoline and similar compounds are likely to involve further exploration of their synthesis and potential applications. Quinoline derivatives are utilized in various fields including medicine, food, catalysts, dyes, materials, refineries, electronics, etc., due to their diverse biological properties3. Therefore, continued research and development in these areas are expected.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

6-(bromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTNKPYDDZEAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279479
Record name 6-(bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)quinoline

CAS RN

101279-39-4
Record name 6-(bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-methylquinoline (2.15 g, 15.0 mmol) in CCl4 (30 mL) was added NBS (2.92 g, 16.5 mmol) and benzoyl peroxide (BP, 0.36 g, 1.5 mmol) at room temperature. The mixture was heated at reflux for 2 hours. After cooling, the mixture was evaporated under vacuum to give a yellow solid, which was extracted with Petroleum Ether (30 mL×5). The extracts were concentrated under vacuum to give crude 6-bromomethylquinoline (1.8 g), which was used directly in the next step.
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2.15 g
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2.92 g
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0.36 g
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 6-methylquinoline (5 g, 35 mmol, 1 eq.), N-Bromosuccinimide (8.1 g, 45.5 mmol, 1.3 eq.) and benzoyl peroxide (840 mg, 3.5 mmol, 0.1 eq.) in carbon tetrachloride (100 mL) was stirred at reflux for 3 hours and then cooled to room temperature. The reaction mixture was filtered and the filtrate was concentrated in vacuo. The residue was dissolved in tetrahydrofuran (100 mL) and filtered. The filtrate was directly used in the next step without further purification
Quantity
5 g
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reactant
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8.1 g
Type
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840 mg
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
P Warner, AJ Barker, AL Jackman… - Journal of medicinal …, 1992 - ACS Publications
Modifications to the bicyclic ring system of the potent thymidylate synthase (TS) inhibitor N-[4-[N-[(2-amino-3, 4-dihydro-4-oxo-6-quinazolinyl) methyl]-N-prop-2-ynylamino] benzoyl]-L-…
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
A Gangjee, E Elzein, M Kothare… - Current Pharmaceutical …, 1996 - books.google.com
Inhibition of folate metabolizing enzymes remains a viable goal in the treatment of cancer, of bacterial infections and of opportunistic infections in patients with immune compromized …
Number of citations: 71 books.google.com
DA Conlon, A Drahus-Paone, GJ Ho… - … process research & …, 2006 - ACS Publications
An efficient, scalable synthesis of the PDE4 inhibitor, 6-[1-methyl-1-(methylsulfonyl)ethyl]-8-(3-{(E)-2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[4-(methylsulfonyl)phenyl]vinyl}phenyl)quinoline …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
RK Jones - 2008 - digital.library.adelaide.edu.au
SH3 domains are small non-catalytic protein domains of around 50-70 amino acids in length. They are found in a variety of proteins and have a number of different functions including …
Number of citations: 1 digital.library.adelaide.edu.au
AK Parhi, Y Sun, HY Sagong, J Rosado-Lugo, P Datta… - 2022 - researchsquare.com
S-(3, 4-dichlorobenzyl) isothiourea (A22) and mecillinam are the only known antibacterial agents that act on the rod-shape maintenance mechanism of rod-like bacteria. This makes …
Number of citations: 2 www.researchsquare.com
KJ Edwards, CA Laughton, S Neidle - Journal of medicinal …, 1992 - ACS Publications
The interactions of the antiestrogenic drugtamoxifen with the calcium-binding protein calmodulin havebeen studied by computerized molecular modeling methods. Sites in both the N …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
GC Crawley, RI Dowell, PN Edwards… - Journal of medicinal …, 1992 - ACS Publications
Investigation of the SAR of the lead (methoxyalkyl) thiazole l-[3-(naphth-2-ylmethoxy) phenyl]-l-thiazol-2-ylpropyl methyl ether (1, ICI 211965) led to the methoxytetrahydropyrans, a new …
Number of citations: 140 0-pubs-acs-org.brum.beds.ac.uk
MA Cinelli, H Li, G Chreifi, P Martásek… - Journal of Medicinal …, 2014 - ACS Publications
Since high levels of nitric oxide (NO) are implicated in neurodegenerative disorders, inhibition of the neuronal isoform of nitric oxide synthase (nNOS) and reduction of NO levels are …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk
C Wang, J Li, L Qu, X Tang, X Song… - Journal of Medicinal …, 2022 - ACS Publications
MET alterations have been validated as a driven factor in NSCLC and gastric cancers. The c-Met inhibitors, capmatinib, tepotinib, and savolitinib, are only approved for the treatment of …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
SMØ Solbak, J Zang, D Narayanan, LJ Høj… - Journal of Medicinal …, 2020 - ACS Publications
Nicotinamide adenine dinucleotide phosphate oxidase isoform 2 is an enzyme complex, which generates reactive oxygen species and contributes to oxidative stress. The p47phox–…
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk

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